molecular formula C11H16ClN3 B2509528 [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride CAS No. 1185461-48-6

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

Cat. No.: B2509528
CAS No.: 1185461-48-6
M. Wt: 225.72
InChI Key: FOOPXEWGPNFDAP-UHFFFAOYSA-N
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Description

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride (CAS: 1185461-48-6) is a benzimidazole derivative featuring an ethyl group at the N1 position of the benzimidazole core and an ethylamine side chain at the C2 position, forming a hydrochloride salt. This compound is significant in pharmaceutical chemistry due to the benzimidazole scaffold's versatility in drug design, particularly in targeting enzymes and receptors.

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPXEWGPNFDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydrox

Biological Activity

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride, a benzimidazole derivative, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol, exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C11H16ClN3
  • CAS Number : 1185461-48-6
  • Molecular Weight : 225.72 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of 1-ethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide at elevated temperatures. This method can be scaled for industrial production using continuous flow reactors to enhance yield and purity .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityMinimum Inhibitory Concentration (MIC)
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amineAntibacterial16 - 1 µg/mL
Bis(benzimidazole) ComplexAntimicrobialMIC values between 1 - 4 µg/mL against various strains

Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), which lead to DNA damage and subsequent cell death. A specific study reported that a related benzimidazole compound exhibited an IC50 value of approximately 25.72 μM against MCF cell lines, indicating its effectiveness in suppressing tumor growth in vivo .

Anti-inflammatory Properties

Benzimidazole derivatives are also noted for their anti-inflammatory effects. A study highlighted that compounds containing the benzimidazole nucleus could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition rates observed were significant, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against a panel of bacterial strains. The results showed that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin, with MIC values indicating strong potency against resistant strains .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates. Flow cytometry analysis indicated that the compound effectively induced cell cycle arrest at the G2/M phase, leading to enhanced sensitivity to chemotherapeutic agents .

Scientific Research Applications

Overview

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is a benzimidazole derivative that has gained attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable subject for further investigation.

Chemistry

  • Building Block : The compound serves as a crucial building block in the synthesis of more complex organic compounds, allowing researchers to explore new chemical entities with potential applications in various fields.

Biology

  • Biological Activity : Studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 1 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Medicine

  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research indicates that it induces apoptosis in cancer cell lines by generating reactive oxygen species (ROS), leading to DNA damage and cell death. A related study reported an IC50 value of approximately 25.72 μM against MCF cell lines, highlighting its effectiveness in suppressing tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 cells, revealing that the compound inhibited cell proliferation with an IC50 value around 15 µM. The mechanism was linked to apoptosis induction via ROS generation and DNA damage.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against E. coli and S. aureus, showing that at concentrations of 50 µg/mL, the compound significantly reduced bacterial viability by over 80%, indicating its potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzimidazole Core

2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Structural Difference : The N1 substituent is methyl instead of ethyl.
  • However, the dihydrochloride salt form may alter solubility compared to the hydrochloride form of the target compound .
[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine Dihydrochloride
  • Structural Difference : The N1 substituent is isobutyl, a bulkier alkyl group.
  • Implications : Increased steric bulk may hinder interactions with narrow binding pockets but could enhance selectivity for specific targets. The dihydrochloride salt also suggests higher crystallinity and stability .
[2-(6-Fluoro-1H-benzimidazol-2-yl)ethyl]amine Hydrochloride
  • Structural Difference : A fluorine atom is introduced at the C6 position of the benzimidazole ring.
  • Implications : Fluorine's electron-withdrawing effect enhances metabolic stability and may modulate electronic properties, influencing receptor binding kinetics .

Variations in Side Chain and Functional Groups

2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride
  • Structural Difference : Lacks the ethyl group at N1.
  • The dihydrochloride form improves aqueous solubility but may require optimization for in vivo applications .
Amino Acid-Coupled Benzimidazoles (e.g., 3a-d in )
  • Structural Difference: The ethylamine side chain is replaced with amino acid derivatives (e.g., propanoic acid, phenylpropanoic acid).
  • Implications : These modifications introduce carboxylate groups, enhancing water solubility and enabling hydrogen bonding. For example:
    • 3a : Melting point 215–217°C, soluble in DMSO/DMF.
    • 3d : Melting point 244–246°C, with a phenyl group for π-π interactions .

Thioether and Carboxylic Acid Derivatives

3-[(1-Ethyl-1H-benzimidazol-2-yl)thio]propanoic Acid
  • Structural Difference : A thioether linkage and carboxylic acid replace the ethylamine side chain.
  • Implications : The thioether increases chemical stability, while the carboxylic acid enables salt formation or coordination with metal ions, broadening applications in catalysis or chelation therapy .

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